![molecular formula C16H12N4O3S B2579430 1-(1,3-Benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone CAS No. 315677-07-7](/img/structure/B2579430.png)
1-(1,3-Benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,3-Benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone, also known as BPTSE, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BPTSE is a sulfanyl-containing derivative of tetrazole and benzodioxole, which are two important chemical scaffolds in medicinal chemistry.
Scientific Research Applications
Chemical Synthesis and Catalytic Activity
1-(1,3-Benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone is a compound that can be related to various research areas due to its structural components, such as benzodioxol and phenyltetrazol groups. While direct studies on this specific compound are not readily available, research on closely related chemical structures provides insights into potential applications, particularly in the synthesis of complex molecules and as catalysts in organic reactions. For instance, the use of related sulfur-containing compounds as catalysts for synthesizing pyrazole derivatives highlights the importance of such structures in facilitating eco-friendly reaction conditions and achieving high yields in organic synthesis (Karimi-Jaberi et al., 2012).
Crystal Structure Analysis
The crystal structure analysis of compounds containing phenyltetrazolyl groups, similar to the one , reveals their potential in forming specific geometrical configurations. This can be crucial for understanding molecular interactions and designing molecules with desired properties. A study on a related compound demonstrated how the arrangement of tetrazole planes can significantly influence the overall molecular structure, which is essential for applications in materials science and drug design (Xiao‐Lan Luo et al., 2005).
Biological Activity and Drug Development
Research on derivatives of phenylthiourea and acetophenone, which are structurally related to 1-(1,3-Benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone, indicates significant biological activities, including antioxidant effects and potential for drug development. For instance, studies have shown that certain sulfur- and nitrogen-containing compounds exhibit notable biological activities, suggesting their usefulness in creating drugs with antioxidant properties and effects on biological membranes (Vagif Farzaliyev et al., 2020).
Antimicrobial Properties
Compounds featuring benzothiazole and tetrazole structures have been explored for their antimicrobial properties, particularly against Helicobacter pylori. Such research underscores the therapeutic potential of these molecules in treating infections resistant to standard antibiotics, laying the groundwork for future development of novel anti-H. pylori agents (D. Carcanague et al., 2002).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-13(11-6-7-14-15(8-11)23-10-22-14)9-24-16-17-18-19-20(16)12-4-2-1-3-5-12/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAVSGPRVGFUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.